1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea
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Overview
Description
1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea is a synthetic organic compound characterized by the presence of two 7-methoxy-1,3-benzodioxol-5-yl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea typically involves the reaction of 7-methoxy-1,3-benzodioxole with phosgene to form the corresponding isocyanate intermediate, which is then reacted with another equivalent of 7-methoxy-1,3-benzodioxole to yield the final urea compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,3-benzodioxol-5-yl)methanol
- 7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
Uniqueness
1,3-Bis(7-methoxy-1,3-benzodioxol-5-yl)urea is unique due to the presence of two benzodioxole groups, which confer specific electronic and steric properties.
Properties
Molecular Formula |
C17H16N2O7 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
1,3-bis(7-methoxy-1,3-benzodioxol-5-yl)urea |
InChI |
InChI=1S/C17H16N2O7/c1-21-11-3-9(5-13-15(11)25-7-23-13)18-17(20)19-10-4-12(22-2)16-14(6-10)24-8-26-16/h3-6H,7-8H2,1-2H3,(H2,18,19,20) |
InChI Key |
BUGIQZRHPKKHHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)NC(=O)NC3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
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